1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a methoxyethyl group and a methoxytetrahydrothiopyran moiety, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves the following steps:
-
Formation of the Methoxytetrahydrothiopyran Intermediate
Starting Materials: 4-methoxytetrahydrothiopyran.
Reaction Conditions: This intermediate can be synthesized through the reaction of tetrahydrothiopyran with methanol in the presence of an acid catalyst.
-
Coupling with Methoxyethyl Isocyanate
Starting Materials: Methoxytetrahydrothiopyran intermediate and 2-methoxyethyl isocyanate.
Reaction Conditions: The coupling reaction is typically carried out in an inert solvent such as dichloromethane, under mild heating (40-60°C) and in the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea linkage or the thiopyran ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives or reduced thiopyran rings.
Substitution: New compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways or signaling cascades, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of the methoxytetrahydrothiopyran moiety.
1-(2-methoxyethyl)-3-(methyl)urea: Lacks the thiopyran ring, making it less complex.
Uniqueness
1-(2-methoxyethyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is unique due to the presence of the methoxytetrahydrothiopyran ring, which imparts distinct chemical and biological properties compared to simpler urea derivatives.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into its mechanisms of action.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-15-6-5-12-10(14)13-9-11(16-2)3-7-17-8-4-11/h3-9H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTLTECWORVSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCSCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.